N-(2-methylquinolin-5-yl)butanamide
Description
N-(2-methylquinolin-5-yl)butanamide is a quinoline-based amide derivative characterized by a butanamide side chain attached to the 5-position of the quinoline ring and a methyl substituent at the 2-position. Quinoline derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antihistaminic activities.
Properties
IUPAC Name |
N-(2-methylquinolin-5-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-14(17)16-13-7-4-6-12-11(13)9-8-10(2)15-12/h4,6-9H,3,5H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWAEJKPKAOEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC2=C1C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methylquinolin-5-yl)butanamide typically involves the reaction of 2-methylquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-methylquinolin-5-yl)butanamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(2-methylquinolin-5-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-5-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from Comparisons
Quinoline Derivatives (): The position of the amide group on the quinoline ring significantly impacts physical properties. For example, shifting the carboxamide from position 3 (compound 52, m.p. 254–256°C) to 5 (compound 53, m.p. 202–203°C) reduces melting point, likely due to altered crystal packing .
Bisnitroimidazole (): NSC 639862 uses a butanamide linker to connect two nitroimidazole moieties, achieving 200-fold hypoxic selectivity in cytotoxicity . This suggests that butanamide linkages are effective in spacing redox-active groups. In contrast, the target compound’s quinoline core may prioritize interactions with enzymes or receptors over redox-based mechanisms.
Pyrimidine-Based Butanamide ():
- The chloro and methoxyethyl substituents in this compound introduce electronegativity and polarity, which could influence solubility and metabolic stability . The target compound’s simpler methyl group may reduce steric hindrance, favoring target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
